molecular formula C10H17NO3 B2541608 tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate CAS No. 1030899-85-4

tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B2541608
CAS No.: 1030899-85-4
M. Wt: 199.25
InChI Key: FQBIJMMPYGOFFR-ZETCQYMHSA-N
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Description

tert-Butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position, a methyl group at the 2S position, and a ketone at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of radiopharmaceuticals (e.g., PET tracers like [¹⁸F]FPGLN) and bioactive molecules. Its stereochemical integrity and functional groups make it valuable for constructing complex spirocyclic systems and peptidomimetics .

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIJMMPYGOFFR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Ring-Formation via Aldol Condensation and Hydrogenation

The pyrrolidine core can be constructed through a base-catalyzed aldol condensation between a β-ketoester and an aldehyde, followed by cyclization and hydrogenation. A representative protocol involves reacting ethyl 3-oxobutanoate with (S)-2-methylpropanal in the presence of morpholine as a base, forming a conjugated enone intermediate. Subsequent hydrogenation using 5% palladium on carbon (Pd/C) under mild hydrogen pressure (0.2–0.5 bar) at 40°C selectively reduces the enone to the pyrrolidine ring while preserving the tert-butyl carbamate group. The reaction is typically conducted in isopropanol, yielding the cis-diastereomer with >90% enantiomeric excess (ee) after recrystallization.

Critical to stereochemical fidelity is the use of chiral aldehydes or asymmetric catalysis during the aldol step. For instance, employing (S)-2-methylpropanal ensures the (2S) configuration, while catalytic amounts of proline derivatives enhance enantioselectivity. Post-condensation, the tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst.

Boc Protection of Pyrrolidone Precursors

A widely adopted industrial route begins with (2S)-2-methyl-3-pyrrolidone, which undergoes Boc protection under anhydrous conditions. In a representative procedure, (2S)-2-methyl-3-pyrrolidone is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride (1.1 equiv) in the presence of triethylamine (1.5 equiv) at 0°C. The reaction proceeds to completion within 4 hours at room temperature, yielding the target compound in 85–92% isolated yield after aqueous workup and column chromatography (ethyl acetate/hexane, 1:4).

This method’s efficiency stems from the high nucleophilicity of the pyrrolidone nitrogen, which readily reacts with Boc anhydride without requiring specialized catalysts. However, residual moisture must be rigorously excluded to prevent hydrolysis of the anhydride. Scaling this process to multi-kilogram batches has been demonstrated, with purity >99% achieved via recrystallization from tert-butyl methyl ether.

Nickel-Catalyzed Alkylboration for Side-Chain Functionalization

Recent advances in transition-metal catalysis enable the installation of the methyl group at the C2 position via nickel-mediated alkylboration. A reported method involves treating tert-butyl 3-methylenepyrrolidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a nickel(II) acetate catalyst and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) (Mn(dpm)3) as a co-catalyst. The reaction proceeds at 60°C in toluene, affording the boronate ester intermediate, which is subsequently oxidized to the ketone using tert-butyl hydroperoxide (TBHP) in dichloromethane.

This approach achieves excellent regioselectivity (98:2) for the C2 position, attributed to the steric bulk of the Boc group directing the boron moiety to the less hindered site. The final oxidation step employs Jones reagent (CrO3/H2SO4) to convert the secondary alcohol to the ketone, though milder alternatives like Dess-Martin periodinane are preferred for lab-scale syntheses.

Enzymatic Resolution of Racemic Mixtures

For applications requiring ultra-high enantiopurity (>99% ee), kinetic resolution of racemic tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate using immobilized lipases has been explored. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively acetylates the (2R)-enantiomer in vinyl acetate, leaving the desired (2S)-isomer unreacted. The reaction is conducted in hexane at 30°C, achieving 48% conversion with an enantiomeric ratio (E) of 35. The resolved (2S)-product is isolated via silica gel chromatography in 95% ee, which is further upgraded to >99% ee by recrystallization from heptane.

Large-Scale Manufacturing Considerations

Industrial synthesis prioritizes cost efficiency and minimal purification. A patented route employs continuous-flow hydrogenation of tert-butyl (2S)-2-methyl-3-oxo-1-pyrrolidinecarboxylate enamine, generated in situ from the corresponding ketone and ammonium acetate. The enamine intermediate is passed through a fixed-bed reactor packed with Pd/Al2O3 at 50 bar H2 and 80°C, achieving full conversion in <10 minutes residence time. This method eliminates the need for batch-wise catalyst filtration and reduces metal leaching to <1 ppm.

Comparative Analysis of Preparation Methods

Method Yield ee (%) Scale Key Advantage
Aldol Condensation 78% 90 Pilot plant High stereoselectivity
Boc Protection 92% >99 Multi-kilogram Simplicity, minimal byproducts
Nickel Alkylboration 65% 98 Lab-scale Regioselective functionalization
Enzymatic Resolution 42% >99 Small-scale Ultra-high enantiopurity
Flow Hydrogenation 95% 99 Industrial Continuous processing, low catalyst loss

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is widely utilized as a building block in organic synthesis. It serves as a precursor for various complex molecules, particularly in creating pharmaceuticals targeting neurological and metabolic disorders.

Medicinal Chemistry

This compound plays a crucial role in the development of drugs that interact with central nervous system pathways. Its derivatives have shown potential in treating conditions such as cancer and metabolic diseases by acting on specific enzyme targets.

Biological Activities

The biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways, such as Acetyl-CoA Carboxylase (ACC), which is significant for fatty acid metabolism and cancer cell proliferation.
  • Anticancer Properties : Studies have demonstrated that this compound can induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, suggesting its potential role in cancer therapy by disrupting normal mitotic processes.

Data Table: Summary of Biological Activities

Activity Type Description
Enzymatic InhibitionInhibits Acetyl-CoA Carboxylase, affecting fatty acid metabolism and cancer progression.
Anticancer MechanismInduces multipolarity in cancer cells, leading to increased cell death rates.
Antibacterial ActivitySome derivatives show antibacterial effects against specific bacterial strains.

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

A study focused on heterobivalent inhibitors targeting ACC revealed that compounds structurally similar to tert-butyl (2S)-2-methyl-3-oxopyrrolidine exhibited significant inhibitory effects on ACC activity. This research highlighted the relationship between the drug-target residence time and its post-antibiotic effects, indicating potential applications in antibacterial therapies.

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that derivatives of pyrrolidine structures could induce multipolarity in human cancer cells with amplified centrosomes. This effect was linked to their ability to interfere with mitotic spindle formation, leading to increased rates of apoptosis in treated cells.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Fine Chemicals : It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
  • Pharmaceutical Development : The compound's derivatives are explored for their therapeutic potential, particularly in drug formulations targeting various diseases.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the amine site. In biological systems, its effects are mediated through its conversion to active metabolites that interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals critical differences in ring size, substituents, and functional groups, which influence reactivity, physical properties, and applications.

Compound Name Key Structural Features Similarity Score Key Differences Applications
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate Ethyl ester, pyrrolidine ring, 3-oxo group 0.93 Ester group (ethyl vs. tert-butyl) Intermediate in peptide synthesis
tert-Butyl 2-methyl-3-oxopiperidine-1-carboxylate Piperidine ring (6-membered) 0.83 Ring size (piperidine vs. pyrrolidine) Conformational studies in drug design
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Mesyloxy substituent at 2-position Mesyloxy group (leaving group) Alkylating agent in nucleophilic reactions
tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate Hydroxyl group at 3-position Hydroxyl vs. oxo group at 3-position Chiral building block for β-amino alcohols

Key Observations:

  • Ester Groups: Ethyl esters (e.g., Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate) exhibit lower steric hindrance than tert-butyl esters, enabling faster hydrolysis but reduced stability under acidic conditions .
  • Ring Size: Piperidine derivatives (e.g., tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate) show distinct conformational flexibility compared to pyrrolidines, impacting binding affinity in receptor-ligand interactions .
  • Functional Groups: The 3-oxo group in the target compound enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions, while mesyloxy derivatives (e.g., ) are optimized for SN2 reactions .

Physical and Spectral Properties

  • Melting Points: The target compound’s spirocyclic analogues (e.g., ) exhibit higher melting points (~99°C) due to rigid structures, whereas mesyloxy derivatives are often oils .
  • NMR Shifts: The 3-oxo group in the target compound results in characteristic ¹³C NMR signals at δ ~170 ppm, distinct from mesyloxy (δ ~40 ppm for CH2SO3) or hydroxyl derivatives (δ ~70 ppm for C-OH) .

Biological Activity

Tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a tert-butyl ester group and a keto functional group. Its structure can be represented as follows:

tert butyl 2S 2 methyl 3 oxopyrrolidine 1 carboxylate\text{tert butyl 2S 2 methyl 3 oxopyrrolidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, influencing key signaling pathways involved in cell proliferation and apoptosis. The compound has been noted for its potential to modulate the NMDA receptor, which plays a crucial role in various cellular processes including cancer cell survival and drug resistance .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to enhance the cytotoxic effects of established chemotherapeutic agents like sorafenib in murine hepatocellular carcinoma (HCC) models. The mechanism involves interference with lipid signaling pathways, which reduces the expression of multidrug resistance (MDR) transporters, thereby increasing drug accumulation within cancer cells .

Table 1: Anticancer Activity Summary

Study ReferenceCell LineTreatment ConcentrationObserved Effect
Murine HCC100 µMIncreased sorafenib efficacy
A549 Human Lung Cancer100 µMReduced cell viability

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of oxopyrrolidine compounds can serve as effective antibacterial agents against various pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
tert-butyl (2S)-2-methyl...E. coli32 µg/mL
tert-butyl (2S)-2-methyl...S. aureus16 µg/mL

Case Study 1: Enhancement of Chemotherapeutic Efficacy

In a study published in Cancer Research, researchers investigated the effects of combining this compound with sorafenib in HCC models. The results demonstrated a significant increase in apoptosis and reduced tumor growth compared to sorafenib alone. The compound's ability to modulate lipid signaling pathways was crucial in overcoming drug resistance .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of various oxopyrrolidine derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate?

The synthesis involves mixed anhydride formation using isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by nucleophilic addition. Purification is achieved via flash chromatography (0–100% EtOAc/hexane gradient), yielding the product in 59% yield. Analytical validation includes LC-MS for reaction monitoring and NMR/HRMS for structural confirmation .

Q. How is the stereochemical integrity of the (2S) configuration confirmed experimentally?

Chiral HPLC or polarimetry ([α]²⁵D measurements) are critical. For example, specific rotation values (e.g., [α]²⁵D −55.0 in CHCl₃) and enantiomeric excess analysis via chiral columns ensure retention of configuration during synthesis .

Q. Which purification methods are effective post-synthesis?

Flash chromatography (silica gel, EtOAc/hexane gradients) and recrystallization (e.g., ethanol/CHCl₃) are standard. Acid/base washes (0.1 M HCl, saturated NaHCO₃) remove unreacted reagents .

Q. What analytical techniques confirm the 3-oxo group’s presence?

  • IR spectroscopy : Strong carbonyl stretch near 1700 cm⁻¹.
  • ¹³C NMR : A carbonyl carbon signal at ~200 ppm.
  • HRMS : Molecular ion peak matching the calculated mass (e.g., C₁₀H₁₅NO₃: 197.23 g/mol) .

Q. How is the absence of impurities validated?

TLC (Rf tracking), HPLC (≥95% purity), and melting point analysis (sharp range, e.g., 114–116°C) ensure purity. LC-MS monitors intermediate consumption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve pyrrolidine ring formation yield?

  • Catalysts : DMAP or Et₃N accelerates mixed anhydride formation .
  • Solvent effects : CH₂Cl₂ minimizes side reactions vs. polar solvents.
  • Temperature : Controlled addition at 0°C prevents exothermic decomposition .

Q. What strategies prevent racemization during functionalization of the pyrrolidine ring?

  • Mild conditions : Avoid strong acids/bases; use low temperatures.
  • Protecting groups : tert-butyloxycarbonyl (Boc) stabilizes the amine against nucleophilic attack.
  • Chiral monitoring : Regular polarimetry or chiral HPLC ensures configuration retention .

Q. How does the tert-butyl group influence reactivity in nucleophilic substitutions?

The bulky tert-butyl moiety sterically shields the carbamate, reducing undesired side reactions (e.g., hydrolysis). It also enhances solubility in organic solvents, aiding purification .

Q. What methods analyze ring puckering effects in the pyrrolidine scaffold?

  • X-ray crystallography : Resolves bond angles and torsional strain (e.g., Acta Cryst. reports for similar compounds).
  • Computational modeling : Cremer-Pople parameters quantify puckering amplitude and phase, linking conformation to reactivity .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • 3-oxo modifications : Reduce to alcohol (NaBH₄) or condense with amines for Schiff bases.
  • Side-chain functionalization : Introduce substituents at the 2-methyl position via alkylation or cross-coupling.
  • Boc deprotection : Exposes the amine for further coupling (e.g., peptide synthesis) .

Methodological Notes

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis.
  • Data contradiction resolution : Cross-validate NMR (DEPT, COSY) with X-ray when signal overlap occurs.
  • Scale-up challenges : Replace flash chromatography with recrystallization for industrial-scale purity .

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